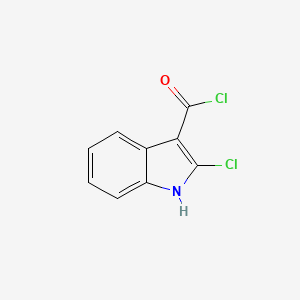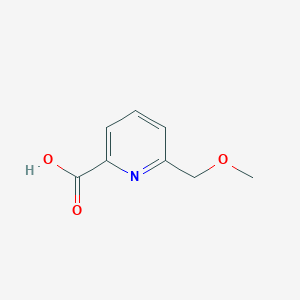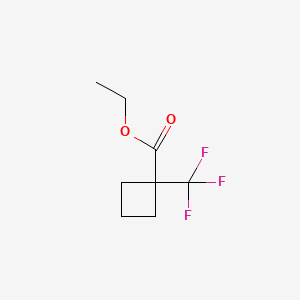
1-(Trifluoromethyl)cyclobutanecarboxylic acid ethyl ester
Descripción general
Descripción
1-(Trifluoromethyl)cyclobutanecarboxylic acid ethyl ester is a chemical compound with the molecular formula C8H11F3O2 . It has a molecular weight of 196.17 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11F3O2/c1-2-13-6(12)7(4-3-5-7)8(9,10)11/h2-5H2,1H3 . This indicates that the compound contains a cyclobutane ring with a trifluoromethyl group and a carboxylic acid ethyl ester group attached to it.Physical And Chemical Properties Analysis
This compound has a density of 1.330 g/mL at 25 °C . Other physical and chemical properties such as boiling point or solubility are not provided in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
1. Synthesis from 1,3-Dibromoacetone Dimethyl Ketal The synthesis of trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid, including 1-amino-3-(trifluoromethyl) cyclobutanecarboxylic and 1-amino-3,3-bis(trifluoromethyl)cyclobutanecarboxylic acids, was performed from 1,3-dibromoacetone dimethyl ketal. The pivotal step involves converting the acid moiety into a trifluoromethyl group using SF4 and HF (Radchenko et al., 2009).
2. Reactivity in Ring-Opening Metathesis Polymerization (ROMP) A study on the reactivities of a series of 1-substituted cyclobutene derivatives as substrates for ring-opening metathesis polymerization (ROMP) revealed that secondary amides of 1-cyclobutenecarboxylic acid and esters of 1-cyclobutene-1-methanol undergo polymerization. Secondary amides yield translationally invariant polymers (E-olefins), while carbinol esters produce stereo- and regiochemically heterogeneous polymers. In contrast, 1-cyclobutenecarboxylic acid esters and tertiary amides undergo ring-opening metathesis (ROM) but not ROMP (Song et al., 2010).
3. Building Blocks for Difunctional Trifluoromethylcyclopentane Derivatives 1-(Trifluoromethyl)cyclopent-3-enecarboxylic acid derivatives have been synthesized and applied as platforms for various difunctional trifluoromethylcyclopentane derivatives. These building blocks were initially prepared from a pentafluorodithiopropanoic ester and later from commercially available trifluoropropanoic acid or its methyl ester (Grellepois et al., 2012).
Applications in Organic Synthesis
1. Intermediate for Indole Synthesis 2-Trifluoromethanesulfonyloxyindole-1-carboxylic acid ethyl ester is a practical intermediate for the synthesis of 2-carbosubstituted indoles through palladium-catalyzed coupling reactions, giving rise to a variety of indoles in good to excellent yields (Rossi et al., 2006).
2. Polyfluorinated Vinylogue of Tetrathiafulvalene Synthesis The ethyl ester of beta-bromoperfluorodithiocrotonic acid reacts with dimethyl acetylenedicarboxylate to produce 1,4-difluoro-2,3-bis(trifluoromethyl)-but-2-ene-1,4-diylidene-2,2'-bis(4',5'-dicarbomethoxy-1',3'-dithiole), a new type of vinylogue of tetrathiafulvalene. Thermal transformations of this compound lead to cyclization products depending on the temperature (Timoshenko et al., 2003).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 1-(trifluoromethyl)cyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O2/c1-2-13-6(12)7(4-3-5-7)8(9,10)11/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUISFJYNKIHDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651281 | |
| Record name | Ethyl 1-(trifluoromethyl)cyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Trifluoromethyl)cyclobutanecarboxylic acid ethyl ester | |
CAS RN |
1040683-08-6 | |
| Record name | Ethyl 1-(trifluoromethyl)cyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine](/img/structure/B1451546.png)
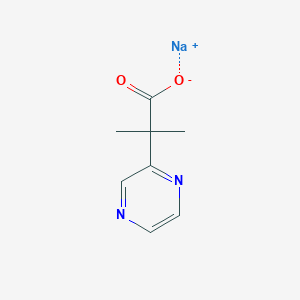
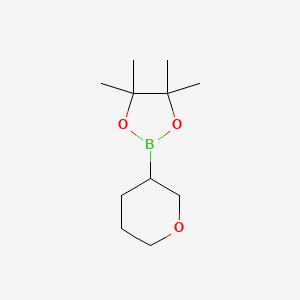
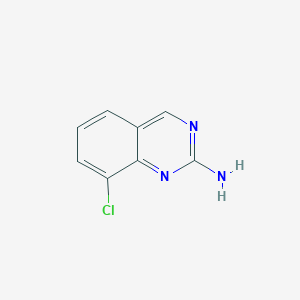
![3-{[(4-Methylbenzyl)oxy]methyl}piperidine](/img/structure/B1451553.png)
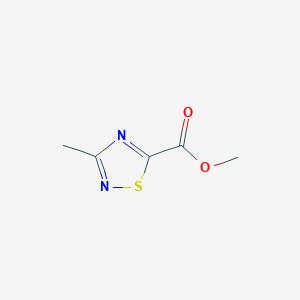
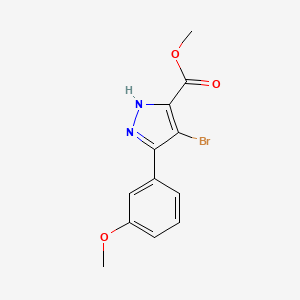
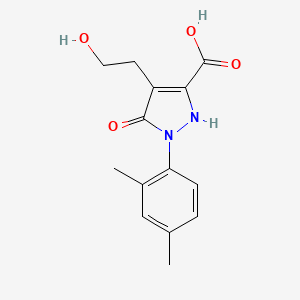
![2,7-Dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1451560.png)
![1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1451563.png)
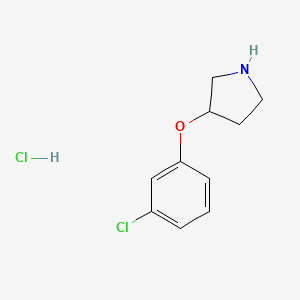
![3-[(1-Naphthyloxy)methyl]pyrrolidine](/img/structure/B1451566.png)
